molecular formula C14H21N3O2 B1445490 Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate CAS No. 1407532-82-4

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

Cat. No. B1445490
M. Wt: 263.34 g/mol
InChI Key: CWQIPXOVFSXMFR-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1407532-82-4. It has a molecular weight of 263.34 . The IUPAC name for this compound is ethyl 5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction mixture is stirred at 60-70 °C for 2 hours, cooled to room temperature, and then potassium carbonate is added. After stirring for 10 minutes, the aqueous phase is separated and dried to give the product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 62 - 64°C . It is a low melting solid .

Scientific Research Applications

Memory Enhancement

A study investigated the effects of certain acetic ether derivatives on learning and memory dysfunction in mice. Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate, and related compounds, were found to significantly improve learning and memory in the tested mice, as evidenced by reduced error frequency and prolonged latency in the darkness avoidance test and shortened arrival time in the water maze test (Zhang Hong-ying, 2012).

Structural Diversity in Coordination Polymers

Research focusing on the positional isomeric effect on the structures of polymer complexes used ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate. The study concluded that the isomeric effect plays a significant role in the construction of Cd(II) complexes, indicating potential applications in materials science (J. Cisterna et al., 2018).

Synthesis of Functionalized Tetrahydropyridines

A study on the synthesis of highly functionalized tetrahydropyridines identified ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate as a key component. This research provides insights into the synthesis of complex organic compounds, which could be useful in various fields including pharmaceutical chemistry (Xue-Feng Zhu et al., 2003).

Anti-Tubercular Evaluation

Another study explored the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate and its effectiveness against mycobacterium tuberculosis. This highlights the potential of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate in the field of medicinal chemistry and drug discovery (B. Vavaiya et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, H332 which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQIPXOVFSXMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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